molecular formula C16H13NO4 B5804748 4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate

4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate

Cat. No. B5804748
M. Wt: 283.28 g/mol
InChI Key: XPEWVPNXBAFQQF-QPJJXVBHSA-N
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Description

4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate, also known as MIPO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MIPO is a derivative of isonicotinic acid and has been studied for its anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate is not fully understood, but it is believed to work by modulating various signaling pathways involved in inflammation and oxidative stress. 4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. 4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate also activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects:
4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate has been shown to have various biochemical and physiological effects in scientific research studies. It has been found to reduce inflammation and oxidative stress, which are both associated with various diseases. 4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate has also been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate is not stable in acidic conditions and requires careful handling to prevent degradation.

Future Directions

There are several future directions for the study of 4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications. 4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate could be studied as a potential treatment for various diseases, including cancer, inflammation, and oxidative stress-related disorders. Additionally, the synthesis of 4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate derivatives could be explored to improve its efficacy and reduce its limitations.

Synthesis Methods

The synthesis of 4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate involves the reaction of isonicotinic acid with 4-(3-methoxy-3-oxo-1-propen-1-yl)phenol in the presence of a catalyst. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

[4-[(E)-3-methoxy-3-oxoprop-1-enyl]phenyl] pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-20-15(18)7-4-12-2-5-14(6-3-12)21-16(19)13-8-10-17-11-9-13/h2-11H,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEWVPNXBAFQQF-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)OC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)OC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate

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